molecular formula C18H15BrN4O3S B2355885 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione CAS No. 901735-85-1

2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B2355885
CAS No.: 901735-85-1
M. Wt: 447.31
InChI Key: SYRSWGKLEFOOKP-UHFFFAOYSA-N
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Description

2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromophenol with formaldehyde to form 2-(2-bromophenoxy)methanol. This intermediate is then reacted with 8,9-dimethoxy-1,2,4-triazolo[1,5-c]quinazoline-5-thione under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione stands out due to its unique combination of a triazole ring fused with a quinazoline ring and the presence of a bromophenoxy group.

Properties

IUPAC Name

2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S/c1-24-14-7-10-12(8-15(14)25-2)20-18(27)23-17(10)21-16(22-23)9-26-13-6-4-3-5-11(13)19/h3-8H,9H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQKUGIAOXOHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)COC4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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